molecular formula C4H9NO2 B1674651 L-2-Aminobutyric acid CAS No. 1492-24-6

L-2-Aminobutyric acid

Cat. No. B1674651
CAS RN: 1492-24-6
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-VKHMYHEASA-N
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Description

L-2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through an α-transamination reaction . It is an L-alanine analogue with an ethyl side chain . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist . It is also used as a chiral reagent and in the determination of the substrate of glutamyl cysteine acid synthase .


Synthesis Analysis

L-2-Aminobutyric acid can be produced through a metabolic engineering approach. In one study, an Escherichia coli strain was engineered to produce L-2-Aminobutyric acid by modifying the pathway for threonine-hyperproduction and redirecting carbon flux from 2-ketobutyrate to L-2-Aminobutyric acid .


Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric acid has been studied in various research. For instance, a study on the active-site engineering of ω-transaminase from Ochrobactrum anthropi for the preparation of L-2-Aminobutyric acid provides insights into its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving L-2-Aminobutyric acid have been studied extensively. For instance, it has been shown that L-2-Aminobutyric acid can be produced from L-threonine and L-aspartic acid through an α-transamination reaction . Moreover, it has been demonstrated that the deletion of certain genes in the chromosome of Escherichia coli can lead to an increase in the concentration of L-2-Aminobutyric acid .


Physical And Chemical Properties Analysis

L-2-Aminobutyric acid is a solid substance with a molecular weight of 103.12 . It is soluble in water at a concentration of 50 mg/mL . The empirical formula of L-2-Aminobutyric acid is C4H9NO2 .

Scientific Research Applications

1. Production from L-Threonine

L-2-Aminobutyric acid (l-ABA) can be produced efficiently from l-threonine. A one-pot system using l-threonine deaminase and a NADH-regeneration system based on l-leucine dehydrogenase and formate dehydrogenase has been developed. This process offers a promising approach to fulfill industrial requirements for l-ABA production (Tao, Jiang, Zhu, & Yang, 2014).

2. Metabolic Engineering for Production

The biosynthesis of l-ABA can be made environmentally friendly and suitable for industrial-scale production through metabolic engineering. Modifications in Escherichia coli, like deleting certain genes and overexpressing others, can lead to efficient production of l-ABA (Xu, Li, Zhang, Liu, & Zheng, 2019).

3. Bioproduction Using Aspergillus tamarii

Aspergillus tamarii ZJUT ZQ013 strain containing a microbial lipase can be used to produce l-ABA with high enantioselectivity. This biocatalyst offers an efficient method for the preparation of optically pure acid (An, Gu, Liu, Ge, & Zhu, 2017).

4. Tri-enzymatic Catalytic System for Synthesis

A tri-enzymatic catalytic system comprising l-threonine ammonia lyase, d-amino acid dehydrogenase, and formate dehydrogenase has been developed for the synthesis of d-2-aminobutyric acid, offering high yield and enantioselective excess (Chen, Cui, Cheng, Feng, Wu, & Zhu, 2017).

5. Enzyme Engineering for Improved Production

Engineering of ω-transaminase from Ochrobactrum anthropi has shown potential in improving catalytic activity for α-ketobutyric acid, enhancing the production of l-ABA (Zhang, Liu, Zhao, Li, Hu, Li, Wang, & Ma, 2021).

6. Trienzyme Cascade for Efficient Production

Using a trienzyme cascade involving Threonine deaminase, Leucine dehydrogenase, and Formate dehydrogenase from various microbial sources, an efficient method for L-ABA production from L-threonine has been developed. This approach simplifies the production process and has shown promising results in a 30-L bioreactor, achieving high L-ABA production with a conversion rate of 99.0% (Fu, Zhang, Fu, Xie, Ren, Liu, & Chen, 2020).

7. Removal of By-products in Production Process

In the production of l-2-aminobutyric acid, the introduction of alanine racemase and d-amino acid oxidase has been shown to effectively remove by-product l-alanine, thereby enhancing the purity of l-2-aminobutyric acid. This multienzymatic whole-cell catalysis provides a method for obtaining high purity products (Zhu, Tao, Wang, Jiang, Lin, Yang, Zheng, & Jiang, 2011).

8. Asymmetric Synthesis from Achiral Reactants

The asymmetric synthesis of l-2-aminobutyric acid from achiral reactants using ω-transaminase has been demonstrated. This approach overcomes product inhibition by employing a biphasic reaction system, resulting in high conversion rates (Shin & Kim, 2009).

9. Role in Brain Metabolism

L-2,4-diaminobutyric acid, closely related to l-2-aminobutyric acid, has been studied as an inhibitor of gamma-aminobutyric acid uptake in the brain, revealing its potential role in brain metabolism and neurotransmitter regulation (Simon & Martin, 1973).

10. Leucine Dehydrogenase Engineering for Production

Semi-rational engineering of Leucine Dehydrogenase has been explored for L-2-aminobutyric acid production, resulting in significantly improved catalytic efficiency. This approach highlights the potential for large-scale production of L-ABA (Xu, Cheng, Fu, Hu, & Zheng, 2017).

Future Directions

There is ongoing research into improving the production of L-2-Aminobutyric acid. For instance, one study has developed a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for L-2-Aminobutyric acid production . Another study suggests that further investigations into the underlying molecular mechanisms and signaling pathways are needed to enhance crop resilience, optimize agricultural methods, and ultimately promote worldwide food security .

properties

IUPAC Name

(2S)-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883684
Record name Butanoic acid, 2-amino-, (2S)-
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
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Product Name

L-2-Aminobutyric acid

CAS RN

1492-24-6
Record name (+)-α-Aminobutyric acid
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Record name Butanoic acid, 2-amino-, (2S)-
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Record name Butanoic acid, 2-amino-, (2S)-
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Record name (-)-2-aminobutyric acid
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Record name .ALPHA.-AMINOBUTYRIC ACID, L-
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Record name L-alpha-Aminobutyric acid
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Melting Point

291 °C
Record name L-alpha-Aminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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